
1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclopentane is an organic compound that belongs to the class of cyclopentanes It is characterized by a bromomethyl group and a 4-methylpentan-2-yloxy group attached to a cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclopentane can be synthesized through a multi-step process involving the following key steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Attachment of the 4-Methylpentan-2-yloxy Group: The 4-methylpentan-2-yloxy group can be attached through etherification reactions using appropriate alcohols and alkylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or Grignard reagents can be used under appropriate conditions.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be utilized.
Major Products Formed:
Substitution: Formation of new substituted cyclopentane derivatives.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of methyl-substituted cyclopentane derivatives.
Applications De Recherche Scientifique
1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclopentane has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs and therapeutic agents.
Materials Science: It can be employed in the design and synthesis of novel materials with specific properties.
Biological Studies: The compound can be used as a probe or reagent in biochemical and molecular biology research.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclopentane depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The bromomethyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems.
Comparaison Avec Des Composés Similaires
1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclopentane can be compared with similar compounds such as:
1-(Chloromethyl)-1-((4-methylpentan-2-yl)oxy)cyclopentane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-1-((4-methylhexan-2-yl)oxy)cyclopentane: Similar structure but with a different alkyl group attached to the oxygen atom.
1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C12H23BrO |
|---|---|
Poids moléculaire |
263.21 g/mol |
Nom IUPAC |
1-(bromomethyl)-1-(4-methylpentan-2-yloxy)cyclopentane |
InChI |
InChI=1S/C12H23BrO/c1-10(2)8-11(3)14-12(9-13)6-4-5-7-12/h10-11H,4-9H2,1-3H3 |
Clé InChI |
FUAMNTXGVKOVNO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)OC1(CCCC1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


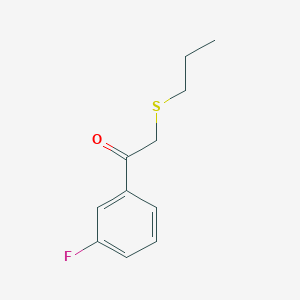
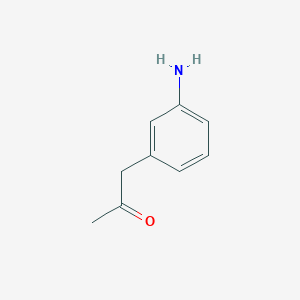
![Bicyclo[2.2.0]hexan-2-ylmethanamine](/img/structure/B13529969.png)
![2,5-Dioxaspiro[3.4]octan-8-amine](/img/structure/B13529970.png)
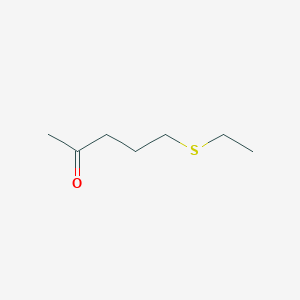
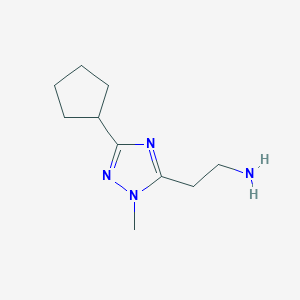
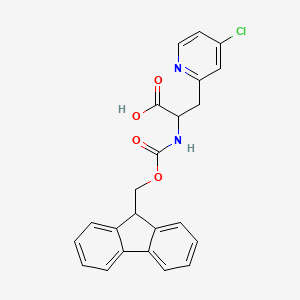
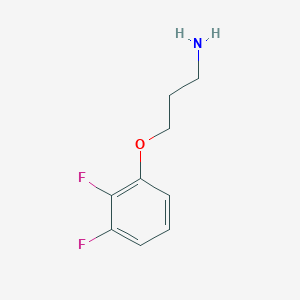
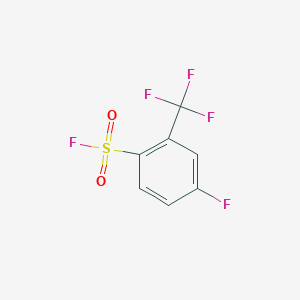
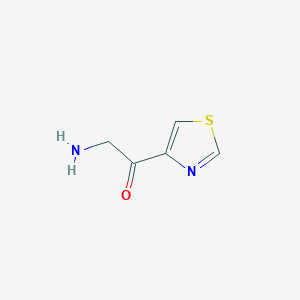
![{1-[2-(Methoxymethyl)oxan-2-yl]-2,2-dimethylcyclopropyl}methanamine](/img/structure/B13530001.png)



